![molecular formula C19H14FN3OS B2420003 6-(4-fluorophenyl)-N-(o-tolyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049449-49-1](/img/structure/B2420003.png)
6-(4-fluorophenyl)-N-(o-tolyl)imidazo[2,1-b]thiazole-3-carboxamide
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Description
6-(4-fluorophenyl)-N-(o-tolyl)imidazo[2,1-b]thiazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the imidazo[2,1-b]thiazole family, which has been extensively studied for their biological and pharmacological properties.
Scientific Research Applications
Antiproliferative Activity
The compound has been found to have broad-spectrum antiproliferative activity . It was tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI . The activities were compared with that of Sorafenib, a reference standard drug . Some derivatives of the compound exerted superior potencies than Sorafenib against different cancer cell lines .
Photoelectric Properties
The compound has been used as a primary ligand to synthesize twelve phosphorescent Ir III complexes . These complexes were found to have improved thermal stability, photoluminescence quantum yield (PLQY), LUMO energy level, and luminous efficiency . The photoluminescence emission spectra were blue-shifted . The maximum emission wavelengths were present in the range of 517–618 nm, and the luminous colors spanned from the green to red light region .
LED Materials
The synthesized Ir III complexes using the compound as emitters were used to develop LED chips based on InGaN chip excitation . These LEDs showed good performances . For instance, the PLQY of the (mtfpmt) 2 Ir (pic) based LED was 58.4%, and the luminous efficiency was as high as 17.11 lm W −1 . The luminous efficiency of the (mdfpmt) 2 Ir (2-QA) based LED was 3.41 lm W −1 with CIE coordinates of 0.60 and 0.38 .
properties
IUPAC Name |
6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-4-2-3-5-15(12)21-18(24)17-11-25-19-22-16(10-23(17)19)13-6-8-14(20)9-7-13/h2-11H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVVANVVHUVMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-N-(o-tolyl)imidazo[2,1-b]thiazole-3-carboxamide |
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